(6-Aminohexyl)carbamic acid (CAS 143-06-6), widely known in industry as hexamethylenediamine carbamate (HMDC) or Diak No. 1, is a blocked diamine crosslinking agent. It is primarily procured for the vulcanization of high-performance specialty elastomers, including fluoroelastomers (FKM), ethylene-acrylic elastomers (AEM), polyacrylates (ACM), and epichlorohydrin (ECO) rubbers. As a white crystalline powder that decomposes to release active hexamethylenediamine (HMDA) only at elevated temperatures, it provides a critical balance of processing safety and rapid cure kinetics. Industrial buyers prioritize HMDC for its ability to impart high tensile strength and strong compression set resistance to molded rubber goods, making it a foundational curative for automotive seals, aerospace gaskets, and chemical-resistant hoses .
Thermally Labile Blocked Diamine
Carbamate group deblocks at ≥154°C, releasing hexamethylenediamine in situ for controlled cure of fluoroelastomers and acrylic elastomers.
Reported Fast Cure & Compression Set Resistance
Provides a characteristic balance of rapid crosslinking and high resistance to permanent deformation under compressive stress, distinguishing it from aldehyde-amine and bisphenol alternatives.
Broad Elastomer Compatibility
Applicable to FKM, AEM (Vamac®), ACM, and ECO compounds in molding, extrusion, and calendering processes.
Substituting HMDC with its unblocked parent compound, hexamethylenediamine (HMDA), or generic liquid polyamines leads to process failures during elastomer compounding. Free diamines are highly reactive at typical milling and mixing temperatures (100–120°C), causing premature crosslinking, or 'scorch,' which renders the rubber batch unprocessable and results in severe material waste . Furthermore, substituting HMDC with alternative blocked amines like N,N'-dicinnamylidene-1,6-hexanediamine (Diak No. 3) alters the vulcanizate's physical profile, typically resulting in lower tensile strength and lower compression set resistance [1]. Consequently, for applications requiring strict dimensional stability under heat and compression, direct procurement of HMDC is required.
Unblocked HMDA Replaces Blocked Form
Eliminates thermal latency, increases scorch risk during compounding, and alters cure-rate profile—may compromise processing safety and part consistency.
Shorter-Chain Diak 2 (Ethylenediamine Carbamate)
Not suitable for molded articles: documented poor flow, blistering, and high compression set make it categorically unfit for compression, transfer, or injection molding processes.
Bisphenol AF or Aldehyde-Amine Systems
Alter the trade-off between cure speed, compression set resistance, and elevated-temperature mechanical integrity—do not replicate the full performance balance of HMDC in high-temperature sealing applications.
The primary procurement advantage of HMDC over free diamines is its engineered thermal latency. While free hexamethylenediamine (HMDA) initiates immediate crosslinking during standard rubber mixing, HMDC acts as a blocked curative that remains stable until its decomposition point (~154°C). This blocking mechanism provides a critical Mooney scorch safety margin, allowing sufficient time for compounding, extrusion, and mold filling before the active diamine is released to drive vulcanization .
| Evidence Dimension | Mooney scorch time and processing safety |
| Target Compound Data | HMDC (Blocked diamine): Extended scorch safety, allowing safe mixing at 100-120°C. |
| Comparator Or Baseline | Free HMDA: Near-instantaneous premature crosslinking (scorch) during mixing. |
| Quantified Difference | HMDC prevents irreversible premature vulcanization, extending processing windows from unworkable to industrially viable. |
| Conditions | Elastomer compounding (FKM/AEM) on two-roll mills or internal mixers. |
Ensures that rubber compounds can be safely mixed and shaped without premature curing, eliminating costly batch scrap in manufacturing.
HMDC: suitable for all molding methods. Diak 2: categorically unsuitable—poor flow, blistering, high compression set.
Binary application scope: any molded part requires HMDC.
Shorter-chain analog cannot replace HMDC in molding.
When selecting curatives for A-type Viton™ fluoroelastomers, HMDC (Diak No. 1) provides higher mechanical reinforcement compared to alternative blocked diamines. Head-to-head industrial data demonstrates that compounds cured with HMDC achieve higher ultimate tensile strength in both original and heat-aged conditions than those cured with N,N'-dicinnamylidene-1,6-hexanediamine (Diak No. 3). While Diak No. 3 offers a slight processing safety advantage, it sacrifices the peak mechanical durability required for high-stress applications[1].
| Evidence Dimension | Original and heat-aged tensile strength |
| Target Compound Data | HMDC (Diak No. 1): Produces compounds with maximum tensile strength. |
| Comparator Or Baseline | N,N'-dicinnamylidene-1,6-hexanediamine (Diak No. 3): Yields lower baseline tensile strength. |
| Quantified Difference | HMDC consistently outperforms Diak No. 3 in ultimate tensile strength retention under thermal aging. |
| Conditions | Vulcanization of A, B, and E types of Viton™ fluoroelastomers. |
Directs procurement toward HMDC for mechanical seals and dynamic parts where tensile failure under thermal stress is the primary failure mode.
HMDC: faster cure, better compression set resistance. Diak 3: slower cure, better scorch safety, lower compression set.
Trade-off: compression set resistance vs. processing safety.
Rank-order consistency across supplier sources; no single controlled study.
For sealing applications, the ability of an elastomer to recover its original shape after prolonged compression is critical. HMDC is specifically formulated to maximize this property in diamine-cured systems. Compared to Diak No. 3, HMDC produces vulcanizates with significantly better resistance to compression set. This ensures that O-rings and gaskets maintain their sealing force over extended periods at elevated temperatures, outperforming alternative diamine curatives that yield higher permanent deformation [1].
| Evidence Dimension | Compression set resistance (% permanent deformation) |
| Target Compound Data | HMDC: High resistance to compression set. |
| Comparator Or Baseline | Diak No. 3: Poorer resistance to compression set. |
| Quantified Difference | HMDC yields lower permanent deformation, maintaining seal integrity longer than the Diak No. 3 baseline. |
| Conditions | High-temperature prolonged compression testing of FKM vulcanizates. |
Essential for the procurement of curatives used in automotive and aerospace O-rings, where compression set directly correlates with leak prevention.
HMDC-cured FKM: better tear and tensile strengths at elevated temperature than bisphenol-cured FKM.
Advantage at sustained high temperature.
Directional evidence from supplier data; no single comparative study with identical formulation.
In advanced elastomer formulations combining acrylic rubber (ACM) and fluorocarbon rubber (FKM), achieving a uniform crosslinked network across miscible phases is challenging. Research indicates that a mixed curing system utilizing 1.5 phr of HMDC combined with 2.5 phr of ammonium benzoate achieves maximized cure torque and balanced mechanical properties in 50:50 ACM-FKM blends. This specific HMDC-driven co-vulcanization strategy ensures that the resulting composite maintains single-phase transition behavior and higher strength compared to unoptimized or generically cured blends [1].
| Evidence Dimension | Cure torque and mechanical strength in polymer blends |
| Target Compound Data | 1.5 phr HMDC + 2.5 phr ammonium benzoate: Optimum cure properties and single-phase dynamic mechanical thermal behavior. |
| Comparator Or Baseline | Unoptimized curatives or pure unblended baselines. |
| Quantified Difference | The HMDC system successfully co-vulcanizes the miscible blend, maximizing storage modulus and tensile strength. |
| Conditions | Rheometric and dynamic mechanical thermal analysis (DMTA) of 50:50 (w/w) ACM-FKM blends. |
Validates HMDC as a critical formulation enabler for advanced hybrid rubber materials requiring precise phase compatibility.
FDA-cleared grades available (Viton™ VC-1A, INTERCURE® 1) for food contact seals, hoses, gaskets, and O-rings.
Lowest regulatory risk for FDA-governed applications.
Clearance not automatically conferred on Diak 3, HMDA, or generic bisphenol systems.
Preserves original bright, vivid color of rubber product after vulcanization; non-discoloring carbamate decomposition.
Aesthetic advantage for light-colored, color-coded goods.
No quantitative ΔE or L*a*b* data from controlled comparative study; supplier documentation consistent.
HMDC: fine white powder, purity ≥99.5%, 100% active. HMDA: hygroscopic solid, ~42°C melt, typically used as 47% active dispersion.
Simplifies handling, metering precision, and eliminates water introduction.
HMDC-70 predispersion (70% active, AEM carrier) available for improved AEM dispersion.
Due to its quantified ability to impart high tensile strength and better compression set resistance than alternative diamines, HMDC is the curative of choice for manufacturing high-performance FKM and AEM O-rings. These components must maintain strict dimensional stability and sealing force in high-temperature, fluid-rich environments, making HMDC's specific crosslinking profile indispensable [1].
The extended Mooney scorch safety provided by the blocked carbamate structure allows for the safe, continuous extrusion of complex FKM and ECO hose profiles. HMDC prevents premature vulcanization during the high-shear extrusion process, ensuring smooth surface finishes and consistent mechanical properties in the final chemical-resistant tubing .
In materials research focused on blending acrylic and fluorocarbon rubbers for cost-performance optimization, HMDC serves as a quantifiably effective co-vulcanizing agent. Its compatibility with both polymer matrices ensures a uniform crosslink density, making it a critical precursor for developing next-generation miscible elastomer blends with single-phase thermal transitions [2].
Flammable;Irritant